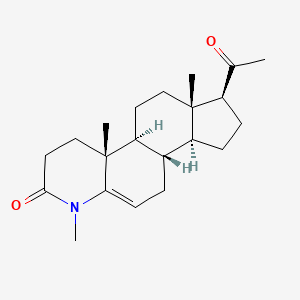

4-Methyl-4-aza-5-pregnene-3,20-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H31NO2 |

|---|---|

Molecular Weight |

329.5 g/mol |

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-1-acetyl-6,9a,11a-trimethyl-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-7-one |

InChI |

InChI=1S/C21H31NO2/c1-13(23)15-6-7-16-14-5-8-18-21(3,12-10-19(24)22(18)4)17(14)9-11-20(15,16)2/h8,14-17H,5-7,9-12H2,1-4H3/t14-,15+,16-,17-,20+,21+/m0/s1 |

InChI Key |

HQWPPVLSHLFTDY-HGUQNLGYSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4C)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 4 Aza 5 Pregnene 3,20 Dione

Strategies for the De Novo Synthesis of 4-Methyl-4-aza-5-pregnene-3,20-dione

The construction of the this compound scaffold is not a trivial synthetic challenge and typically relies on the modification of existing steroid precursors. The core of the synthesis involves the intricate process of opening the A-ring of a steroid like progesterone (B1679170) and subsequently closing it with the incorporation of a methylated nitrogen atom.

Progesterone is a common and logical starting material for the synthesis of this compound due to its structural similarity, differing primarily in the A-ring. nih.gov The synthetic pathway commences with the oxidative cleavage of progesterone's A-ring. nih.gov This initial transformation is crucial for creating the necessary precursor for the subsequent introduction of the nitrogen atom. nih.govresearchgate.net In one documented method, progesterone undergoes treatment with sodium periodate (B1199274) (NaIO₄) and a catalytic amount of potassium permanganate (B83412) (KMnO₄), which results in the formation of the corresponding seco-acid (an A-ring cleaved acid). nih.gov This oxidative cleavage reaction has been reported to proceed with an excellent yield of 89%. nih.gov

Following the initial ring-cleavage of the precursor, the pivotal step is the ring-closure, or azacyclization, to form the characteristic 4-aza-lactone (lactam) A-ring. nih.gov The seco-acid derived from progesterone is subjected to conditions that facilitate the condensation with a nitrogen source to form the six-membered lactam ring. nih.gov A common method involves the use of acetic acid and ammonium (B1175870) acetate (B1210297) to yield the 4-aza-pregnene derivative. nih.gov However, removing the acetic acid solvent after the reaction can be challenging. nih.gov An alternative approach for the synthesis of the unmethylated analog, 4-aza-5-pregnene-3,20-dione, involves using ammonium formate (B1220265), which can yield the product in moderate amounts (around 45%). The N-methylation to produce the title compound would be a subsequent step.

Historically, the ring closure to form 4-azasteroids often required harsh conditions, such as heating the seco-acid with ammonia (B1221849) in ethylene (B1197577) glycol at over 180°C in a sealed tube. researchgate.net To circumvent these demanding conditions, milder methods have been developed. One such innovative approach for a related 4-azasteroid involves a one-step simultaneous lactam formation and N-debenzylation using p-toluenesulfonic acid (p-TsOH) at more moderate temperatures. researchgate.net Such milder strategies are advantageous as they are more compatible with sensitive functional groups that might be present on the steroid scaffold. researchgate.net The stereochemistry of the A/B ring junction is a critical aspect of this synthesis. The formation of the thermodynamically more stable trans-fused ring system is generally favored. In some syntheses of related 4-azasteroids, this is achieved through the sequential formation of a Δ⁵-ene-lactam, followed by a stereoselective catalytic hydrogenation step to yield the desired trans-isomer. researchgate.netresearchgate.net

Derivatization and Analogue Synthesis of this compound Scaffolds

Once the this compound core is synthesized, it serves as a versatile intermediate for the creation of a diverse array of analogues. nih.gov Modifications at various positions of the pregnane (B1235032) skeleton, particularly at the C-21 side chain, have been explored to develop new compounds with potentially enhanced or novel biological activities. nih.gov

The C-21 position of the this compound scaffold is a prime site for chemical modification. A notable example is the synthesis of 21-benzylidene derivatives. nih.gov These compounds can be prepared through an aldol (B89426) condensation or Claisen-Schmidt condensation reaction between the parent azasteroid and various substituted benzaldehydes. nih.gov In one method, the reaction is conducted at room temperature in an alkaline medium, affording the corresponding 21-arylidene derivatives in good yields. nih.gov Another approach utilizes a KF/Al₂O₃ catalyst to facilitate the condensation, achieving yields between 56% and 68% under reflux conditions.

Beyond benzylidene derivatives, other modifications on the pregnane side chain have been investigated. For instance, the 20-keto group can be converted into a 20-oxime. nih.gov The synthesis of 4-azasteroid 20-oximes has been shown to produce compounds with significant biological activity. nih.gov Furthermore, the introduction of heterocyclic moieties such as triazoles or imidazoles at the C-21 position of pregnane derivatives has been reported, starting from precursors like 16-dehydropregnenolone (B108158) acetate. nih.gov These examples highlight the chemical versatility of the pregnane side chain for creating diverse analogues.

A more profound structural modification involves the fusion of additional heterocyclic rings onto the 4-azasteroid nucleus. This strategy can significantly alter the shape, polarity, and biological properties of the parent molecule. One such approach is the synthesis of A-ring fused steroidal pyrazines from progesterone-derived intermediates. nih.gov This involves creating a key α-ketoenol intermediate on the A-ring, which then undergoes cyclocondensation with diamines to form the fused pyrazine (B50134) ring system in excellent yields. nih.gov

Another strategy involves the cycloaddition reactions of α,β-unsaturated steroidal ketones with hydrazine (B178648) derivatives to form fused pyrazoline rings. nih.gov These reactions can lead to the formation of new five-membered heterocyclic rings fused to the steroid core. It is also conceptually feasible to introduce a second nitrogen atom elsewhere in the steroid skeleton, as demonstrated by the synthesis of 4,17-diazasteroids, which are isomers of the well-known 5α-reductase inhibitor, finasteride (B1672673). nih.gov These synthetic approaches demonstrate that the 4-aza-pregnane scaffold can be a template for building more complex, polycyclic heterocyclic systems.

Control of stereochemistry is paramount in steroid synthesis, as minor changes in the three-dimensional arrangement of atoms can lead to dramatic differences in biological activity. In the context of pregnane derivatization, stereoselectivity is crucial. For example, the epoxidation of double bonds within the steroid nucleus can be achieved with high stereoselectivity. The reaction of a 1,4-pregnadiene-3,20-dione derivative with m-chloroperoxybenzoic acid (mCPBA) has been shown to afford a 6α,7α-epoxy product both stereoselectively and regioselectively. nih.gov

Catalytic Approaches and Reaction Optimization in the Synthesis of this compound and its Analogues

The construction of the this compound scaffold and its analogues relies on strategic catalytic methods to achieve the desired molecular architecture efficiently. The primary route involves the transformation of progesterone. evitachem.commdpi.com

The synthesis of this compound begins with the oxidative cleavage of the A-ring of progesterone. This is typically achieved using a combination of sodium periodate (NaIO₄) and a catalytic amount of potassium permanganate (KMnO₄). evitachem.commdpi.com This step cleaves the A-ring to form an intermediate seco-acid, 5,20-dioxo-A-nor-3,5-secopregnane-3-oic acid. mdpi.com The subsequent and crucial step is the ring closure and incorporation of the nitrogen atom to form the lactam. This is accomplished by treating the seco-acid with ammonium formate under reflux conditions, which facilitates intramolecular cyclization to yield the target 4-aza-5-pregnene-3,20-dione. evitachem.commdpi.com

Further modifications and the synthesis of analogues employ various catalytic systems. For instance, the creation of a benzylidene derivative at the C21 position is achieved through a Claisen condensation reaction catalyzed by potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). Studies have evaluated the efficacy of different catalysts for this specific condensation, with KF/Al₂O₃ proving effective.

Other transformations of the azasteroid skeleton include dehydrogenation and hydrogenation. The introduction of a double bond at the C1-C2 position to form 4-aza-1-pregnene-3,20-dione is carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of bis(trimethylsilyl)trifluoroacetamide (BSTFA). evitachem.commdpi.com Conversely, the reduction of the Δ⁵ double bond to produce the saturated 4-aza-pregnane-3,20-dione is effectively catalyzed by palladium on carbon (Pd-C) under a hydrogen atmosphere. evitachem.commdpi.com

Table 1: Catalysts and Reagents in the Synthesis and Modification of this compound

| Transformation Step | Starting Material | Catalyst/Reagent(s) | Product |

|---|---|---|---|

| A-Ring Cleavage | Progesterone | Sodium Periodate (NaIO₄), Potassium Permanganate (KMnO₄) | 5,20-dioxo-A-nor-3,5-secopregnane-3-oic acid |

| Lactam Formation | 5,20-dioxo-A-nor-3,5-secopregnane-3-oic acid | Ammonium Formate | 4-Aza-5-pregnene-3,20-dione |

| Hydrogenation (Δ⁵ Reduction) | 4-Aza-5-pregnene-3,20-dione | 10% Palladium on Carbon (Pd-C), H₂ | 4-Aza-pregnane-3,20-dione |

| Dehydrogenation (Δ¹ Introduction) | 4-Aza-pregnane-3,20-dione | DDQ, BSTFA | 4-Aza-1-pregnene-3,20-dione |

| Claisen Condensation | This compound | KF/Al₂O₃, Benzaldehyde | 4-Methyl-4-aza-21E-benzylidene-5-pregnene-3,20-dione |

The efficiency of the synthetic pathway is a critical aspect of its utility. The initial two-step process to convert progesterone into 4-aza-5-pregnene-3,20-dione via A-ring cleavage and subsequent ammonolysis proceeds with a reported yield of 45%. mdpi.com

Studies on subsequent transformations focus on optimizing conditions to maximize yields.

The catalytic hydrogenation of the Δ⁵ double bond in 4-aza-5-pregnene-3,20-dione using 10% Pd-C in ethanol (B145695) at 45 °C under 50 psi of hydrogen pressure is highly efficient, affording the saturated product, 4-aza-pregnane-3,20-dione, in an 81% yield. mdpi.com

The dehydrogenation of the saturated A-ring with DDQ and BSTFA to introduce a C1-C2 double bond results in a 66% yield of 4-aza-1-pregnene-3,20-dione. mdpi.com

For the synthesis of the 21-benzylidene analogue, optimization of the KF/Al₂O₃ catalyzed reaction—including catalyst dosage, temperature, and time—led to yields in the range of 56% to 68%. The optimal conditions were identified as a 1:1 molar ratio of the steroid to KF/Al₂O₃, with the reaction proceeding under reflux for 4 hours.

Table 2: Reaction Yields for Synthesis and Transformations

| Reaction | Product | Yield (%) |

|---|---|---|

| Progesterone to 4-Aza-5-pregnene-3,20-dione | 4-Aza-5-pregnene-3,20-dione | 45% mdpi.com |

| Hydrogenation of 4-Aza-5-pregnene-3,20-dione | 4-Aza-pregnane-3,20-dione | 81% mdpi.com |

| Dehydrogenation of 4-Aza-pregnane-3,20-dione | 4-Aza-1-pregnene-3,20-dione | 66% mdpi.com |

| Condensation for Benzylidene Analogue | 4-Methyl-4-aza-21E-benzylidene-5-pregnene-3,20-dione | 56-68% |

Chemical Transformations of this compound

The dione (B5365651) functionality and the unsaturated lactam structure of this compound allow for a variety of chemical transformations, leading to a range of derivatives.

The reduction of this compound has been explored, with a primary focus on the Δ⁵ double bond of the en-lactam system. Catalytic hydrogenation with 10% palladium on carbon as the catalyst selectively reduces this double bond to furnish 4-aza-pregnane-3,20-dione. evitachem.commdpi.com This transformation converts the A/B ring junction from unsaturated to a saturated, and typically cis-fused, configuration. While the reduction of the 20-keto group is a common transformation for steroids, specific literature detailing the stereoselective reduction of the 20-keto group of this compound to its corresponding 20β-ol was not prominent in the reviewed search results. However, the synthesis of 20-(hydroxymethyl)-4-methyl-4-aza-5α-pregnan-3-one from a related precursor has been described, indicating that modifications at the C20 position are synthetically accessible. nih.gov

The 20-keto group of this compound can be converted into imino derivatives, such as oximes. evitachem.commdpi.com This reaction is typically performed by treating the dione with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine, which yields 4-aza-5-pregnene-3,20-dione-20-oxime. mdpi.com

The formation of imines and related derivatives is a reversible process. The hydrolysis of such imino derivatives can regenerate the parent carbonyl compound. Generally, the hydrolysis of imines back to the corresponding ketone is achieved under acidic conditions. researchgate.netrsc.org This process involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water to form a carbinolamine intermediate, which then eliminates the amine (or hydroxylamine in the case of an oxime) to restore the ketone. This principle is applicable to steroidal imines, allowing for the conversion of the imino derivatives back to the dione. nih.gov

Investigating the Biological Activities and Molecular Mechanisms of 4 Methyl 4 Aza 5 Pregnene 3,20 Dione

Research into Anti-Androgenic Activity of 4-Methyl-4-aza-5-pregnene-3,20-dione

The anti-androgenic potential of this compound and its derivatives has been a key area of investigation. This activity is primarily linked to its ability to interfere with the pathways of androgen synthesis and action.

In Vitro Studies of Androgen Receptor Interactions

In silico molecular docking studies have been performed to explore the binding affinity of derivatives of 4-azapregnene for several steroid targets, including the androgen receptor. nih.govresearchgate.net These computational models predict how the compound might fit into the receptor's binding site, a crucial first step in assessing its potential to act as an antagonist. The general findings from these studies on a series of novel 4-azapregnene derivatives indicated a higher binding affinity towards 5α-reductase and estrogen receptor α compared to the androgen receptor. nih.govresearchgate.net

Exploration of Enzyme Inhibition Related to Androgen Biosynthesis (e.g., 5α-reductase)

A primary mechanism of action for this compound is its role as an inhibitor of steroid 5α-reductase. evitachem.comnih.gov This enzyme is responsible for the metabolic conversion of testosterone (B1683101) into dihydrotestosterone (B1667394) (DHT), a significantly more potent androgen. evitachem.comwikipedia.org The inhibition of 5α-reductase is a critical approach for mitigating conditions related to high androgen activity. nih.gov

Studies have confirmed that this compound and related compounds effectively block this enzymatic conversion. evitachem.comnih.gov Research using 5α-reductase prepared from rat prostates has been employed to evaluate the inhibitory activity of these C21 steroids. nih.gov The synthesis of this compound from progesterone (B1679170) has been described, with one method involving the treatment of 5,20-dioxo-A-nor-3,5-secopregnane-3-oic acid with ammonium (B1175870) formate (B1220265) to yield the final compound. nih.govmdpi.com By inhibiting 5α-reductase, this azasteroid effectively reduces the levels of DHT, forming the basis of its anti-androgenic potential. evitachem.com

Cellular Model Investigations of Androgen-Dependent Processes

The biological effects of derivatives based on the 4-azapregnene structure have been assessed in various cancer cell lines. nih.gov Studies on novel 21E-arylidene-4-azapregn-5-ene steroids, which are derivatives of the core compound, have demonstrated significant antiproliferative activity in hormone-dependent cancer cells. nih.govresearchgate.net

Notably, the 21E-(pyridin-3-yl)methylidene derivative was found to be cytotoxic to LNCaP cells, an androgen-dependent human prostate cancer cell line. nih.govresearchgate.net This suggests that the compound can interfere with cellular processes that rely on androgen signaling for growth and survival. The effects of these derivatives were found to be comparable to finasteride (B1672673), a well-known 5α-reductase inhibitor, in reducing the viability of LNCaP cells. nih.govresearchgate.net

| Compound Derivative | Cell Line | Activity | IC50 Value |

| 21E-(pyridin-3-yl)methylidene-4-azapregn-5-ene | LNCaP (Androgen-Dependent Prostate Cancer) | Cytotoxic Activity | 10.20 µM nih.govresearchgate.net |

| 21E-p-nitrophenylidene-4-azapregn-5-ene | PC-3 (Androgen-Independent Prostate Cancer) | Cytotoxic Activity | 3.29 µM nih.gov |

| 21E-(pyridin-3-yl)methylidene-4-azapregn-5-ene | T47-D (Hormone-Responsive Breast Cancer) | Cytotoxic Activity | 1.33 µM nih.govresearchgate.net |

This table presents the half-maximal inhibitory concentration (IC50) values of specific 4-azapregnene derivatives against different cancer cell lines.

Exploration of Other Receptor Interactions and Binding Affinities

Beyond its anti-androgenic profile, research has explored the interaction of this compound derivatives with other significant biological targets.

In Silico Molecular Docking Studies with Relevant Protein Targets

To better understand the molecular basis for their biological activity, in silico molecular docking simulations have been a valuable tool. nih.govresearchgate.net These computational studies have explored the affinity of novel 4-azapregnene derivatives against a panel of steroid-related protein targets. nih.gov The goal of these simulations is to predict the binding orientation and relative affinity of the ligand (the azasteroid derivative) to the protein's active site.

| Protein Target | Type of Study | Finding |

| 5α-reductase type 2 | Molecular Docking | High binding affinity observed for 4-azapregnene derivatives. nih.govresearchgate.net |

| Estrogen Receptor α (ERα) | Molecular Docking | High binding affinity observed for 4-azapregnene derivatives. nih.govresearchgate.net |

| Androgen Receptor | Molecular Docking | Docking studies performed to explore binding affinity. nih.govresearchgate.net |

| CYP17A1 | Molecular Docking | Docking studies performed to explore binding affinity. nih.gov |

This table summarizes the protein targets investigated in molecular docking studies with 4-azapregnene derivatives.

Ligand-Binding Affinity Research (e.g., for ERα and EGFR tyrosine kinase)

Molecular docking studies have suggested that derivatives of 4-azapregnene have a notable affinity for Estrogen Receptor α (ERα). nih.govresearchgate.net This is further supported by cellular studies, where the 21E-(pyridin-3-yl)methylidene derivative exhibited potent cytotoxic activity against T47-D cells (IC50 = 1.33 µM), a human breast cancer cell line that is positive for the estrogen receptor. nih.govresearchgate.net This finding suggests a potential mechanism of action involving the estrogen receptor pathway, which may contribute to its antiproliferative effects. nih.gov

There is no direct evidence from the analyzed research linking this compound specifically to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, other heterocyclic compounds, such as those with a quinazolinone core, are known to be potent inhibitors of EGFR tyrosine kinase. nih.gov

Molecular Dynamics Simulations and Interaction Analysis of Protein-Ligand Complexes

While specific molecular dynamics (MD) simulation studies exclusively for this compound are not extensively documented in publicly available literature, the broader class of 4-azasteroids has been subject to computational analyses to elucidate their interaction with biological targets. Molecular docking studies on derivatives of 4-azapregnene have been performed to explore their affinity for various steroid-related proteins. nih.gov

These in silico analyses are crucial for understanding the stability of the protein-ligand complex and predicting the binding affinities. For instance, molecular docking studies of novel 21E-arylidene-4-azapregn-5-ene steroids, which are derivatives of the core structure of interest, have shown a high affinity for 5α-reductase type 2 and estrogen receptor α. nih.gov This suggests that the 4-aza-pregnene scaffold is a viable candidate for interacting with these key enzymes. The general methodology for such studies involves docking the ligand into the active site of the protein, followed by MD simulations to observe the dynamic behavior and stability of the resulting complex over time. This analysis provides insights into the key amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

Preclinical Model Studies of this compound Activity

The primary mechanism of action attributed to this compound is the inhibition of steroid 5α-reductase. evitachem.com This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Consequently, preclinical studies involving this compound and its analogs have predominantly focused on conditions where DHT plays a significant pathological role.

Evaluation in Hormone-Sensitive Cell Lines

The cytotoxic and antiproliferative activities of derivatives of this compound have been evaluated in various hormone-sensitive cancer cell lines. These studies are critical in determining the potential of these compounds as anticancer agents.

A study on novel 21E-arylidene-4-azapregn-5-ene derivatives demonstrated significant cytotoxic activity in the hormone-dependent prostate cancer cell line LNCaP and the hormone-responsive breast cancer cell line T47-D. nih.gov Notably, the 21E-(pyridin-3-yl)methylidene derivative showed potent activity in both LNCaP and T47-D cells, with IC50 values of 10.20 µM and 1.33 µM, respectively. nih.gov In the androgen-independent prostate cancer cell line PC-3, the 21E-p-nitrophenylidene-4-azapregn-5-ene derivative was found to be the most potent. nih.gov

These findings indicate that modifications to the 4-aza-pregnene backbone can significantly influence the cytotoxic potency and selectivity towards different cancer cell types. The reduction in viability of LNCaP cells was reported to be comparable to that observed with finasteride, a known 5α-reductase inhibitor. nih.gov

| Compound Derivative | LNCaP (IC50 µM) | T47-D (IC50 µM) | PC-3 (IC50 µM) |

| 21E-(pyridin-3-yl)methylidene-4-azapregn-5-ene | 10.20 | 1.33 | - |

| 21E-p-nitrophenylidene-4-azapregn-5-ene | - | - | 3.29 |

Table 1: Cytotoxic activity (IC50) of selected 21E-arylidene-4-azapregn-5-ene derivatives in hormone-sensitive cancer cell lines. Data sourced from a 2022 study on novel 4-azapregnene derivatives. nih.gov

Investigation in Preclinical Disease Models (e.g., androgen-dependent conditions, cancer models)

The role of 4-azasteroids as inhibitors of 5α-reductase makes them prime candidates for investigation in preclinical models of androgen-dependent diseases, such as benign prostatic hyperplasia (BPH) and prostate cancer. evitachem.com The reduction of DHT levels is a key therapeutic strategy in managing these conditions.

While specific preclinical studies on this compound are not extensively detailed, research on related 4-azasteroids provides a strong rationale for its potential efficacy. For example, finasteride, a well-known 4-azasteroid, has been extensively studied in preclinical models and is clinically approved for the treatment of BPH and male pattern baldness. nih.govtaylorandfrancis.com Preclinical studies with finasteride have demonstrated its ability to reduce prostate weight and inhibit the growth of prostate cancer xenografts in mice. nih.gov

Furthermore, a series of 4-azasteroids have been tested in vitro as inhibitors of 5α-reductase in isolated human hair follicles, with some compounds showing potent inhibitory activity. nih.gov These studies underscore the potential of the 4-azasteroid scaffold in the management of androgen-dependent skin conditions as well. The structural similarities and shared mechanism of action suggest that this compound would likely exhibit similar activities in relevant preclinical models.

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to 4 Methyl 4 Aza 5 Pregnene 3,20 Dione Analogues

Elucidation of Structural Determinants for Specific Biological Activities (e.g., Anti-androgenic)

The anti-androgenic activity of 4-azasteroid analogues is intrinsically linked to their ability to inhibit 5α-reductase. The fundamental structural requirement for this activity is the 4-aza-3-oxo-steroid nucleus. nih.govtaylorandfrancis.com The presence of the nitrogen atom at the 4-position within the A-ring is a critical determinant.

Key structural features that govern the anti-androgenic and 5α-reductase inhibitory activity include:

The 4-Aza-3-oxo Moiety: The lactam structure in the A-ring is essential for activity. mdpi.com The introduction of this nitrogen-containing ring system is a foundational element for the compound's biological function. alliedacademies.org

Substitution at the 4-Position: Azasteroids that are unsubstituted at the 4-position exhibit significantly reduced androgen receptor binding activity. nih.gov The presence of a small alkyl group, such as the methyl group in 4-Methyl-4-aza-5-pregnene-3,20-dione, is crucial for potent inhibition.

The 5α-Configuration: For inhibitors of 5α-reductase, the 5α-configuration of the A/B ring junction is generally preferred for optimal binding to the enzyme.

C-17 Substituent: The nature of the substituent at the C-17 position plays a significant role in modulating activity. For many potent 4-azasteroid inhibitors of 5α-reductase, a lipophilically substituted semipolar group at C-17 enhances inhibitory action. nih.gov In the case of this compound, the acetyl group at C-17 is a key feature.

Unsaturation in the A-ring: The presence of a double bond at the Δ¹ or Δ⁵ position can influence activity. A Δ¹ double bond often enhances enzyme inhibitory potency. nih.gov The Δ⁵ double bond, as seen in this compound, also contributes to the molecule's specific biological profile.

The anti-androgenic effect of these compounds is largely a consequence of inhibiting the production of DHT. By blocking 5α-reductase, these azasteroids prevent testosterone (B1683101) from being converted to the more potent DHT, thereby reducing androgenic stimulation in target tissues like the prostate. nih.gov

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Systematic modifications of the this compound scaffold have provided significant insights into the impact of various substituents on biological efficacy and selectivity.

A-Ring Modifications:

Δ¹-Analogs: The introduction of a double bond at the 1,2-position (Δ¹) of the 4-azasteroid nucleus generally leads to an enhancement of 5α-reductase inhibitory potency. nih.gov

Δ⁵-Analogs: The presence of a double bond at the 5,6-position, as in this compound, is a key structural feature. However, in some analog series, a Δ⁵ bond has been associated with a reduction in activity compared to saturated or Δ¹-unsaturated counterparts. nih.gov

C-17 and C-20 Modifications:

C-17 Side Chain: Altering the C-17 substituent has a profound effect. For instance, replacing the acetyl group with a 17β-(N-tert-butylcarbamoyl) group can result in very effective anti-androgenic agents. nih.gov

C-20 Position: The 20-oxo group is a defining feature of the pregnene series. Modifications at this position, such as the formation of a 20-oxime, have been shown to enhance the 5α-reductase inhibitory activity in certain 4-azasteroid derivatives. mdpi.com

The table below summarizes the 5α-reductase inhibitory activity of selected 4-azasteroid derivatives, illustrating the impact of substituent modifications.

| Compound | Key Structural Features | 5α-Reductase Inhibitory Activity (IC₅₀) |

| 3 | 4-Aza-5-pregnene-3,20-dione | 26 nM |

| 4 | 4-Aza-5-pregnene-3,20-dione-20-oxime | >1000 nM |

| 5 | 4-Aza-pregnane-3,20-dione | 10 nM |

| 6 | 4-Aza-pregnane-3,20-dione-20-oxime | 26 nM |

| 7 | 4-Aza-1-pregnene-3,20-dione | 11 nM |

| 8 | 4-Aza-1-pregnene-3,20-dione-20-oxime | 10 nM |

| Finasteride (B1672673) | Reference Compound | 1.2 nM |

Data sourced from a study on C21 steroids and their 5α-reductase inhibitory activity. mdpi.com

These data indicate that both saturation of the A-ring (compound 5 vs. 3) and the introduction of a Δ¹ double bond (compound 7 vs. 3) can enhance potency. Furthermore, the conversion of the 20-oxo group to a 20-oxime has a variable effect, significantly reducing activity in the Δ⁵ series (compound 4) but having a lesser impact in the saturated (compound 6) and Δ¹ (compound 8) series. mdpi.com

Other Substitutions: The introduction of a spirotetrahydrofuran ring at C-17 has been shown to decrease activity. nih.gov

Rational Design Principles for Novel Aza-Steroidal Analogues with Enhanced Research Utility

The core principles include:

Pharmacophore-Based Design: The design of new analogues often starts with the common pharmacophore shared by known potent 5α-reductase inhibitors like finasteride and dutasteride (B1684494). researchgate.net This typically involves the 4-aza-3-oxo-5α-steroid skeleton.

Introduction of Bulky and Lipophilic Groups: To enhance affinity for the enzyme's active site, bulky and lipophilic groups are often introduced at specific positions. For example, adding an aldehyde group at the 16-C or 21-C positions of testosterone or progesterone-derived azasteroids has been explored to improve enzyme affinity. researchgate.net

Modulation of the A-Ring: The A-ring is a primary target for modification. The introduction of unsaturation at the Δ¹ position is a common strategy to increase potency. nih.gov

Optimization of the C-17 Side Chain: The C-17 side chain is a critical handle for modulating both potency and pharmacokinetic properties. The design of various amide and ester functionalities at this position is a key area of investigation. The goal is often to introduce lipophilically substituted semipolar groups. nih.gov

Bioisosteric Replacement: Following the principle of bioisosteres, functional groups within the steroid can be replaced by other groups with similar physical or chemical properties to improve biological activity or selectivity. researchgate.net

Computational Modeling: Molecular docking studies are increasingly used to predict the binding affinity of newly designed analogues to the target enzyme, such as 5α-reductase. researchgate.net This allows for the in-silico screening of virtual compounds and helps prioritize synthetic efforts towards the most promising candidates.

By applying these principles, researchers can rationally design and synthesize novel aza-steroidal analogues of this compound with tailored biological profiles for further investigation as potential therapeutic agents or research tools.

Metabolomic and Systems Biology Context of 4 Methyl 4 Aza 5 Pregnene 3,20 Dione

Identification and Characterization as a Metabolite in Biological Samples

The detection and characterization of 4-Methyl-4-aza-5-pregnene-3,20-dione in biological matrices have been accomplished through advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). These methods allow for the sensitive and specific identification of the compound in complex biological samples.

One significant identification of this compound was in a non-targeted metabolomics study of serum from children with congenital heart disease (CHD). nih.gov In this research, this compound was identified as a differentially expressed metabolite. nih.gov The analysis was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provided high-resolution mass data for accurate identification. nih.gov

The compound has also been characterized in plant tissues. Specifically, it was identified in the rhizomes of Paris polyphylla Smith, a plant used in traditional medicine. researchgate.netbibliomed.org The characterization was achieved using LC-MS, which separated the phytocompounds from the ethanolic extract of the rhizomes before mass spectrometric analysis. researchgate.netbibliomed.org

Below is a table summarizing the identification of this compound in different biological samples.

| Biological Sample | Analytical Method | Key Findings |

| Human Serum (Children with CHD) | LC-MS/MS | Identified as a down-regulated, differentially expressed metabolite. nih.gov |

| Rhizomes of Paris polyphylla | LC-MS | Characterized as a phytocompound within the plant extract. researchgate.netbibliomed.org |

Role and Significance in Mammalian or Microbial Metabolic Pathways (e.g., steroid metabolism)

This compound is a synthetic azasteroid, meaning a nitrogen atom has been incorporated into the steroid's A-ring. This structural modification is key to its biological activity. The compound is synthesized from progesterone (B1679170), a naturally occurring steroid hormone, through a process involving the cleavage of the A-ring followed by a ring-closure reaction.

The primary significance of this compound in mammalian metabolic pathways lies in its role as an inhibitor of steroid 5α-reductase. This enzyme is crucial in steroid metabolism, as it catalyzes the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394). By inhibiting this enzyme, this compound can modulate androgenic processes.

Furthermore, research has indicated that this compound possesses mild anti-androgenic activity. ethernet.edu.et This activity is a direct consequence of its inhibitory effect on 5α-reductase, leading to reduced levels of dihydrotestosterone.

The table below details the metabolic significance of this compound.

| Metabolic Role | Mechanism of Action |

| Steroid 5α-reductase inhibitor | Inhibits the conversion of testosterone to dihydrotestosterone. |

| Mild Anti-androgen | Reduces the levels of potent androgens, thereby exhibiting anti-androgenic effects. ethernet.edu.et |

Integration into Omics-Based Research Methodologies (e.g., Metabolomics-Transcriptomics Correlation Analysis)

The identification of this compound as a differentially expressed metabolite highlights its integration into omics-based research, particularly studies that combine metabolomics and transcriptomics. Such integrative approaches provide a more comprehensive understanding of the molecular mechanisms underlying biological processes and diseases.

In the study of children with congenital heart disease, non-targeted metabolomics was employed to analyze serum samples, leading to the identification of several differentially expressed metabolites, including this compound. nih.gov This metabolomic data was then integrated with transcriptomic data from the same subjects to perform a correlation analysis. nih.gov This joint analysis aimed to uncover the molecular mechanisms related to nutritional risk and neurodevelopment in these patients. nih.gov

The methodology involved the use of LC-MS/MS for metabolomic analysis and subsequent statistical analysis to identify metabolites that were significantly different between patient groups. nih.gov The integration with transcriptomic data allows researchers to correlate changes in metabolite levels with changes in gene expression, providing insights into the regulatory networks at play. nih.gov

The following table outlines the integration of this compound in an omics-based research context.

| Research Area | Omics Methodologies | Key Application |

| Congenital Heart Disease | Metabolomics (LC-MS/MS) and Transcriptomics | Identified as a differentially expressed metabolite in a joint analysis to explore molecular mechanisms of nutritional risk and neurodevelopment. nih.gov |

Future Directions in Academic Research on 4 Methyl 4 Aza 5 Pregnene 3,20 Dione

Development of Advanced Synthetic Strategies for Complex Analogues

The foundational synthesis of 4-azasteroids often begins with natural steroid precursors like progesterone (B1679170), involving key steps such as the oxidative cleavage of the A-ring followed by lactam formation to introduce the nitrogen atom. evitachem.comfiu.edu For instance, treating the progesterone-derived 5,20-dioxo-A-nor-3,5-secopregnane-3-oic acid with ammonium (B1175870) formate (B1220265) can yield 4-aza-5-pregnene-3,20-dione. evitachem.com However, to unlock the full potential of this scaffold, future research must move beyond these traditional methods and embrace modern catalytic and synthetic strategies to create a diverse library of complex analogues. umich.edunih.gov

The recent emergence of new catalytic methods has significantly impacted steroid synthesis and offers a roadmap for future work on 4-azasteroid analogues. nih.gov Advanced, transition-metal-catalyzed reactions, such as enantioselective palladium-catalyzed dearomatizative cyclizations and metallacycle-mediated cross-couplings, provide powerful tools for constructing complex polycyclic systems with high precision. umich.edunih.gov Applying these methods could allow for the synthesis of analogues with novel ring structures or stereochemistries, which are difficult to achieve with classical approaches. For example, a reported synthesis of 4-methyl-4-aza-21E-benzylidene-5-pregnene-3,20-dione utilized a Claisen condensation, demonstrating how established reactions can be used to add complexity.

Future synthetic endeavors should focus on creating analogues with targeted modifications across the steroid nucleus to probe structure-activity relationships. nih.gov This includes modifications to the A-ring, such as the introduction of different substituents, as well as alterations at the C-16 and C-17 positions to enhance potency and selectivity for 5α-reductase isozymes. nih.govresearchgate.net

Table 1: Potential Advanced Synthetic Strategies for Analogue Development

| Synthetic Strategy | Description | Potential Application for 4-Azasteroid Analogues |

|---|---|---|

| Metal-Mediated Cross-Coupling | Reactions like Suzuki, Heck, and Stille couplings that form new carbon-carbon bonds. nih.gov | Introduction of diverse aryl, alkyl, or vinyl groups at various positions to explore new chemical space and interactions with the enzyme. |

| Ring-Closing Metathesis (RCM) | A powerful method for forming cyclic alkenes, often using Grubbs' catalyst. umich.edu | Creation of analogues with modified ring sizes or novel macrocyclic features attached to the steroid core. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction. umich.edu | Precise installation of multiple stereocenters, leading to highly specific and potent inhibitors. |

| Combinatorial Chemistry | Automated synthesis of a large number of different but related compounds (a library). | Rapid generation of a diverse library of azasteroid analogues to accelerate the discovery of new lead compounds. |

| C-H Activation/Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | Efficient and direct modification of the steroid backbone at positions that are otherwise difficult to functionalize. |

By leveraging these advanced strategies, researchers can build a new generation of complex analogues of 4-Methyl-4-aza-5-pregnene-3,20-dione, providing novel chemical entities for deeper biological evaluation.

Deeper Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

The primary biological action of this compound is the inhibition of 5α-reductase. evitachem.com However, a superficial understanding of this inhibition is insufficient. Future research must aim for a much deeper mechanistic elucidation at both the molecular and cellular levels.

A critical area of investigation is the compound's selectivity across the different isozymes of 5α-reductase (Type 1, Type 2, and the lesser-understood Type 3). iiarjournals.org Clinically used inhibitors like finasteride (B1672673) primarily target Type 2, while dutasteride (B1684494) is a dual inhibitor of Types 1 and 2. oup.comnih.gov Determining the inhibitory profile of this compound and its analogues against all three isozymes is essential, as their tissue distribution and roles in pathology differ. iiarjournals.orgnih.gov This knowledge is crucial for developing agents with improved efficacy or fewer side effects.

At the molecular level, computational methods like molecular docking and molecular dynamics simulations are vital future directions. researchgate.net These techniques can predict how the azasteroid and its analogues bind to the active site of the 5α-reductase isozymes, revealing key hydrogen bonds, hydrophobic interactions, and other forces that determine binding affinity and specificity. frontiersin.org Such insights are invaluable for the rational design of next-generation inhibitors. researchgate.net

Beyond direct enzyme inhibition, the downstream cellular consequences require thorough investigation. The inhibition of DHT production directly impacts the androgen receptor (AR) signaling pathway. wikipedia.org Future studies should explore how treatment with this compound alters the expression of AR-regulated genes in various cell types. Interestingly, the androgen receptor itself can inversely regulate the expression of 5α-reductase isozymes, creating a complex feedback loop that warrants further study. oup.com Research should also investigate potential "off-target" effects, such as interactions with other steroid receptors or enzymes, to build a comprehensive biological profile. acs.org

Table 2: Key Questions for Future Mechanistic Studies

| Research Area | Key Questions | Rationale |

|---|---|---|

| Isozyme Selectivity | What are the Ki values of the compound and its analogues for 5α-reductase Types 1, 2, and 3? | Different isozymes are implicated in different tissues and diseases; selectivity is key to targeted therapy. iiarjournals.orgnih.gov |

| Molecular Binding | What is the precise binding orientation in the active site? Which amino acid residues are critical for interaction? | Understanding the binding mode allows for the rational design of more potent and selective inhibitors. researchgate.net |

| Cellular Signaling | How does inhibition of DHT synthesis affect the expression of androgen receptor target genes? | Elucidates the downstream functional consequences of enzyme inhibition in hormone-sensitive cells. oup.com |

| Off-Target Effects | Does the compound interact with other steroidogenic enzymes or nuclear receptors? | Identifies potential alternative mechanisms of action or sources of unintended biological effects. researchgate.netacs.org |

Utilization of this compound as a Research Probe or Tool Compound in Biological Investigations

Beyond its potential as a therapeutic agent, this compound and its derivatives can be powerful research tools for exploring the fundamentals of steroid biology. nih.gov The development of specialized "probe" versions of this compound is a key future direction that will enable sophisticated biological investigations.

One of the most valuable modifications would be the creation of radiolabeled analogues. nih.gov Incorporating isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) would allow the compound to be used in quantitative binding assays and to trace its metabolic fate. nih.gov Furthermore, synthesizing positron-emitting analogues (e.g., labeled with fluorine-18) could enable in vivo imaging techniques like Positron Emission Tomography (PET). This would allow researchers to non-invasively visualize the compound's distribution, target engagement, and pharmacokinetics in living organisms, providing invaluable data on how it reaches and interacts with tissues like the prostate. nih.gov

Another powerful approach is the development of fluorescently-tagged analogues. nih.gov By attaching a fluorescent dye to a position on the steroid that does not interfere with enzyme binding, researchers can create probes for a variety of in vitro applications. These fluorescent probes could be used in techniques like fluorescence polarization to conduct high-throughput screening for other molecules that bind to 5α-reductase. nih.gov They would also be instrumental in cellular imaging studies to visualize the subcellular localization of the inhibitor and its target enzyme. mdpi.com

As a well-defined inhibitor, the compound itself serves as a critical tool compound. It can be used in cell culture and animal models to selectively block DHT production, allowing researchers to precisely dissect the specific roles of testosterone (B1683101) versus DHT in a wide range of androgen-dependent physiological and pathophysiological processes. nih.gov

Table 3: Applications of Probe Derivatives of this compound

| Probe Type | Example Modification | Primary Research Application |

|---|---|---|

| Radiolabeled (Tracer) | Synthesis with ³H or ¹⁴C | Quantitative receptor binding assays; metabolic pathway analysis. nih.gov |

| Radiolabeled (Imaging) | Synthesis with ¹⁸F or ¹¹C | In vivo PET imaging to study biodistribution and target engagement in real-time. nih.gov |

| Fluorescently Labeled | Covalent attachment of a fluorophore (e.g., Rhodamine, BODIPY) | High-throughput screening assays; fluorescence microscopy to visualize subcellular localization. nih.govmdpi.com |

| Biotinylated | Covalent attachment of a biotin (B1667282) molecule | Affinity purification of the target enzyme and its binding partners from cell lysates. |

The strategic development and application of these research probes will elevate this compound from a simple inhibitor to a versatile tool for advancing our fundamental understanding of steroid biochemistry and endocrinology.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Methyl-4-aza-5-pregnene-3,20-dione, and how do they differ in methodology?

- The compound is synthesized via two main pathways:

- A-ring cleavage and cyclization from progesterone, followed by Claisen condensation using KF/Al₂O₃ as a catalyst (yields: 56–68% under reflux, 4 hours) .

- Reaction of 3,5-seco-4-norpregnane-5,20-dion-3-oic acid with methylamine, yielding this compound (V) and derivatives like 4-methyl-20-methylimino-4-aza-5-pregnen-3-one (VII) .

- Key variables : Catalyst type (KF/Al₂O₃ vs. acid/base conditions), reaction temperature, and stoichiometric ratios.

Q. How can KF/Al₂O₃ catalysis be optimized for synthesizing 4-aza-steroid derivatives?

- Optimal conditions include a 1:1 molar ratio of substrate to catalyst, reflux temperature, and 4-hour reaction time. Higher catalyst loadings or prolonged reactions may lead to side products like dehydrated or hydrolyzed derivatives .

- Table 1 : Catalyst Optimization Data

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| KF/Al₂O₃ | Reflux (~80) | 56–68 | Minimal dehydration |

| Acidic conditions | >100 | 40–50 | VII (imino derivative) |

Q. What spectroscopic and chromatographic methods confirm the structure of this compound?

- ¹H/¹³C-NMR : Key signals include δ 1.87 (21-CH₃), 1.10 (19-CH₃), and 0.67 (18-CH₃) for methyl groups, with carbonyl resonances at δ 169.6 (C-3) and 209.4 (C-20) .

- GC-MS : Molecular ion peaks at m/z 330 [M]⁺ and fragment ions like 315 [M-NH]⁺ .

- IR : Absorbances at 1668 cm⁻¹ (C=N), 1660 cm⁻¹ (C=O), and 3200 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How does reaction temperature influence the formation of this compound versus its imino derivatives?

- At >100°C , the reaction favors dehydration to form 4-methyl-20-methylimino-4-aza-5-pregnen-3-one (VII). Below 100°C, hydrolysis dominates, yielding the target compound (V). Acidic catalysts further stabilize imino intermediates .

- Experimental design : Use controlled heating stages (e.g., oil bath vs. microwave) and monitor via TLC/GC-MS to track intermediate formation.

Q. What methodologies assess the anti-androgenic activity of this compound?

- In vivo models : Compare anti-androgenic effects (e.g., suppression of testosterone-induced growth in rodent prostates) against progesterone controls. Activity is quantified as a percentage of progesterone’s effect (e.g., 70% in mouse models) .

- In vitro assays : Competitive binding to androgen receptors (AR) using radiolabeled ligands (e.g., ³H-R1881) .

Q. How can hydrogenation and oxime derivatization expand the functional repertoire of 4-aza-steroids?

- Hydrogenation : Catalytic hydrogenation (Pd/C, 50 psi H₂, 45°C) reduces the 5-pregnene double bond, yielding 4-aza-pregnane-3,20-dione (5). This stabilizes the structure for SAR studies .

- Oxime formation : Reacting the 20-keto group with hydroxylamine hydrochloride (NH₂OH·HCl) under reflux forms 4-aza-pregnane-3,20-dione-20-oxime (6), a precursor for further functionalization .

Q. How should researchers address contradictions in biological activity data across studies?

- Case example : Discrepancies in anti-androgenic activity (e.g., mild vs. significant inhibition) may arise from differences in:

- Stereo-specificity : Configuration of substituents (e.g., 5α vs. 5β) affects receptor binding.

- Assay conditions : Variations in cell lines, hormone concentrations, or exposure times.

Methodological Considerations

Q. What strategies optimize yields in multi-step syntheses of 4-aza-steroids?

- Stepwise monitoring : Use HPLC or TLC to track intermediates (e.g., 3,5-seco precursors).

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) effectively isolates target compounds .

Q. How are computational tools (e.g., DFT, molecular docking) applied to study 4-aza-steroids?

- DFT : Predicts thermodynamic stability of intermediates (e.g., keto-enol tautomers).

- Docking : Models interactions with AR ligand-binding domains to rationalize anti-androgenic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.